![molecular formula C14H12N2O3S2 B12803634 8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide CAS No. 84965-50-4](/img/structure/B12803634.png)
8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[87002,7011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide is a complex organic compound characterized by its unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide typically involves multi-step organic reactions. The starting materials often include precursors with similar structural motifs, which undergo cyclization, oxidation, and substitution reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification techniques, such as chromatography and crystallization, are crucial to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or oxygen atoms, leading to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetracyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of the nitrogen atoms can produce amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, into the tetracyclic ring system .
Applications De Recherche Scientifique
8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model system for studying reaction mechanisms and stereochemistry.
Biology: Its unique structure and functional groups make it a valuable probe for investigating biological processes, such as enzyme interactions and cellular signaling pathways.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and kinetics are essential to understand its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 16,16-dimethyl-17-oxa-12,14-dithia-2,9-diazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3,5,7,9,11(15)-hexaene-13-thione : This compound shares a similar tetracyclic structure but differs in the presence of a thione group instead of a dioxide .
- 14,15-dimethyl-8lambda6,17-dithia-12,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11,13-hexaene 8,8-dioxide : This compound has a similar core structure but varies in the position and number of functional groups .
Uniqueness
8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide stands out due to its specific arrangement of functional groups and the presence of both sulfur and nitrogen atoms within the tetracyclic framework.
Propriétés
Numéro CAS |
84965-50-4 |
|---|---|
Formule moléculaire |
C14H12N2O3S2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide |
InChI |
InChI=1S/C14H12N2O3S2/c1-8-10-7-20-13-9-5-3-4-6-11(9)16(2)21(17,18)14(13)12(10)19-15-8/h3-6H,7H2,1-2H3 |
Clé InChI |
UKDKVFGZBAFNRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC2=C1CSC3=C2S(=O)(=O)N(C4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


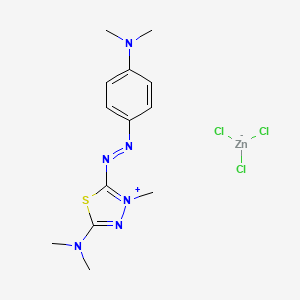
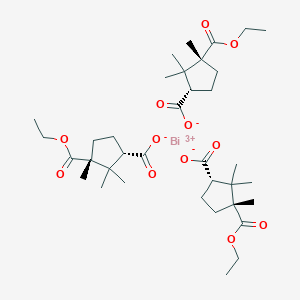
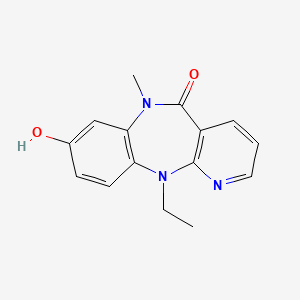

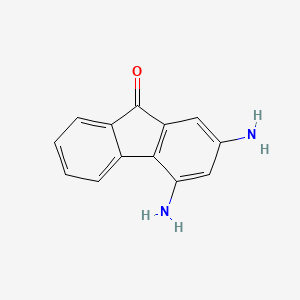
![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
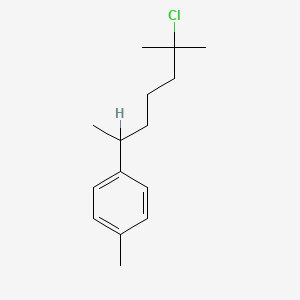
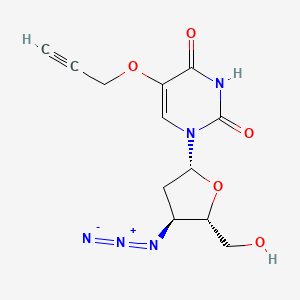
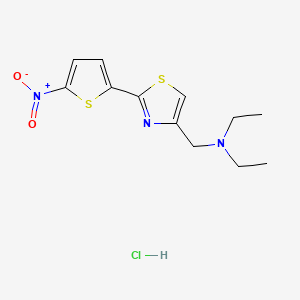
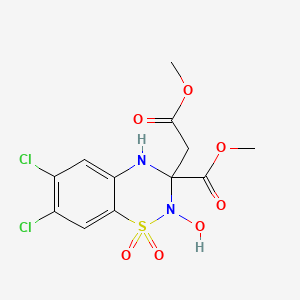
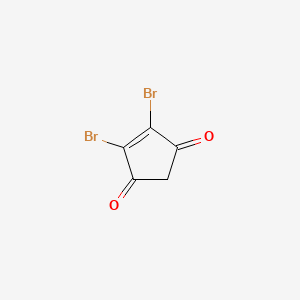
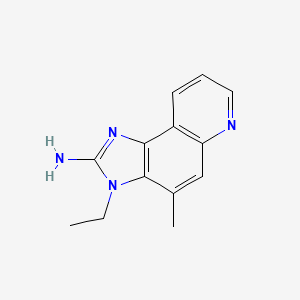
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)

